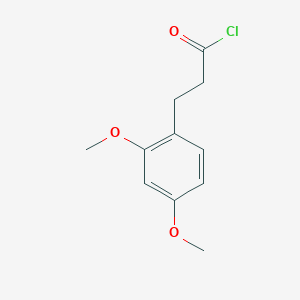

2,4-Dimethoxyphenylpropionylchloride

Beschreibung

2,4-Dimethoxyphenylpropionylchloride is an acyl chloride derivative featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 4-positions and a propionyl chloride (-COCH₂CH₂Cl) functional group. This compound is primarily utilized in organic synthesis for introducing the 2,4-dimethoxyphenylpropionyl moiety into target molecules, such as in the preparation of pharmaceuticals, agrochemicals, or polymers. The methoxy groups act as electron-donating substituents, modulating the electronic environment of the aromatic ring and influencing reactivity in electrophilic or nucleophilic reactions .

Eigenschaften

Molekularformel |

C11H13ClO3 |

|---|---|

Molekulargewicht |

228.67 g/mol |

IUPAC-Name |

3-(2,4-dimethoxyphenyl)propanoyl chloride |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3 |

InChI-Schlüssel |

VZFIVHNNKZITFF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CCC(=O)Cl)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,4-Dinitrophenol (2,4-DNP)

- Structure: A phenolic compound with nitro (-NO₂) groups at the 2- and 4-positions.

- Key Differences : Unlike 2,4-Dimethoxyphenylpropionylchloride, 2,4-DNP lacks the acyl chloride group and features nitro substituents, which are strongly electron-withdrawing. This results in significantly higher acidity (pKa ~4) compared to methoxy-substituted compounds .

- Applications : Primarily used as a metabolic uncoupler, contrasting with the acyl chloride’s role in synthetic chemistry.

(2,4-Dichlorophenyl)methanesulfonyl Chloride

- Structure : Contains two chlorine atoms at the 2- and 4-positions and a sulfonyl chloride (-SO₂Cl) group.

- Key Differences : The sulfonyl chloride group is less electrophilic than the acyl chloride, making it more stable but less reactive in nucleophilic acyl substitutions. Chlorine substituents (electron-withdrawing) further reduce ring electron density compared to methoxy groups, altering regioselectivity in aromatic reactions .

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Features fluorine atoms at the 2- and 4-positions and a pyrrolidone-carboxylic acid group.

- Key Differences: Fluorine’s electronegativity (-I effect) increases the ring’s electron deficiency, while the carboxylic acid group introduces hydrogen-bonding capability, unlike the hydrophobic propionyl chloride chain. This compound is notable for antitumor activity, diverging from the acyl chloride’s synthetic applications .

Functional Group Reactivity

Acyl Chlorides vs. Sulfonyl Chlorides

- Reactivity : Acyl chlorides (e.g., 2,4-Dimethoxyphenylpropionylchloride) undergo nucleophilic acyl substitution more readily than sulfonyl chlorides due to the higher electrophilicity of the carbonyl carbon.

- Stability : Sulfonyl chlorides (e.g., (2,4-Dichlorophenyl)methanesulfonyl chloride) are less moisture-sensitive, whereas acyl chlorides require stringent anhydrous conditions to prevent hydrolysis .

Hydrochloride Salts (e.g., 2-Amino-3',4'-dibenzyloxypropiophenone Hydrochloride)

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Functional Group | Key Properties | Applications |

|---|---|---|---|---|

| 2,4-Dimethoxyphenylpropionylchloride | 2,4-OCH₃ | Acyl chloride (-COCl) | Moisture-sensitive, electrophilic | Organic synthesis |

| 2,4-Dinitrophenol | 2,4-NO₂ | Phenol (-OH) | Highly acidic, yellow crystalline | Metabolic studies, explosives |

| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-Cl | Sulfonyl chloride (-SO₂Cl) | Stable, moderate reactivity | Sulfonylation reactions |

| Triclosan | 2,4-Cl, 5-ClO | Phenol (-OH) | Antimicrobial, lipophilic | Personal care products |

Table 2: Substituent Electronic Effects

| Substituent Type | Example Compound | Electron Effect | Reactivity in Aromatic Substitution |

|---|---|---|---|

| Electron-donating (-OCH₃) | 2,4-Dimethoxyphenylpropionylchloride | Activating, ortho/para-directing | Enhanced electrophilic substitution |

| Electron-withdrawing (-NO₂) | 2,4-Dinitrophenol | Deactivating, meta-directing | Reduced electrophilic substitution |

| Halogen (-Cl) | Triclosan | Weakly deactivating, ortho/para-directing | Moderate reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.